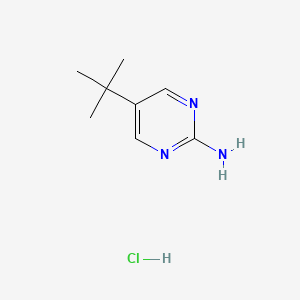

5-tert-butylpyrimidin-2-amine;hydrochloride

Description

Properties

IUPAC Name |

5-tert-butylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-8(2,3)6-4-10-7(9)11-5-6;/h4-5H,1-3H3,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNMZCOJCMJAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(N=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butylpyrimidin-2-amine;hydrochloride typically involves the reaction of tert-butylamine with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 5-tert-butylpyrimidin-2-amine;hydrochloride involves large-scale chemical processes that ensure consistent quality and quantity. The process includes the use of advanced equipment and technology to monitor and control the reaction parameters. The final product is purified through various techniques, such as crystallization and chromatography, to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-tert-butylpyrimidin-2-amine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.

Scientific Research Applications

5-tert-butylpyrimidin-2-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butylpyrimidin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural analogues and their differences:

| Compound Name | Substituents (Position) | Salt Form | Key Features |

|---|---|---|---|

| 5-tert-butylpyrimidin-2-amine hydrochloride | - tert-butyl (C5) - NH₂ (C2) |

Hydrochloride | High lipophilicity, metabolic stability |

| 2-Chloro-4-methylpyrimidin-5-amine | - Cl (C2) - CH₃ (C4) |

None | Reactive Cl group, smaller substituents |

| 5-chloro-N-cyclopentylpyrimidin-2-amine | - Cl (C5) - cyclopentyl (N-substituent) |

None | Cyclic alkyl group, potential for steric hindrance |

| (5-bromopyrimidin-2-yl)methylamine hydrochloride | - Br (C5) - CH₂CH₃ (C2 linkage) |

Hydrochloride | Bromine for cross-coupling, methylene spacer |

| 2-(5-bromopyrimidin-2-yl)ethylamine dihydrochloride | - Br (C5) - CH₂CH₂ (C2 linkage) |

Dihydrochloride | Extended alkyl chain, dual HCl salt |

Key Observations :

- Halogen vs. Alkyl Groups : Halogenated analogues (e.g., Cl or Br at C5) offer reactivity for further functionalization but may reduce metabolic stability compared to the inert tert-butyl group .

- Salt Forms: Hydrochloride salts (mono- or di-) improve solubility, critical for bioavailability. Dihydrochlorides (e.g., ) may exhibit higher solubility but require pH-specific formulations .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Property | 5-tert-butylpyrimidin-2-amine HCl | 5-chloro-N-cyclopentylpyrimidin-2-amine | (5-bromopyrimidin-2-yl)methylamine HCl |

|---|---|---|---|

| Molecular Weight | ~238 g/mol (estimated) | 209.67 g/mol | 238.51 g/mol |

| Solubility (aq.) | High (HCl salt) | Moderate (neutral form) | High (HCl salt) |

| logP (Predicted) | ~3.5 (tert-butyl increases logP) | ~2.8 (Cl reduces logP) | ~2.9 (Br increases logP slightly) |

| Stability | Stable under refrigeration | Sensitive to hydrolysis (Cl substituent) | Light-sensitive (Br substituent) |

Notes:

Stability and Formulation Challenges

- Hydrochloride Salts : Both the target compound and analogues like ziprasidone hydrochloride () require controlled storage (e.g., refrigeration) to prevent degradation .

- Degradation Pathways : Halogenated compounds (e.g., 5-chloro in ) may undergo hydrolysis or photodegradation, whereas the tert-butyl group offers resistance to such pathways .

Biological Activity

5-tert-butylpyrimidin-2-amine;hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a tert-butyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring, presents unique properties that may influence its interaction with biological targets.

- Molecular Formula : C₉H₁₄N₂·HCl

- Molecular Weight : Approximately 151.21 g/mol

- Solubility : The compound exhibits variable solubility, which can be influenced by structural modifications.

The biological activity of 5-tert-butylpyrimidin-2-amine;hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism involves modulation of biological pathways, although detailed mechanisms remain under investigation.

Biological Activities

Research indicates that derivatives of pyrimidin-2-amines, including 5-tert-butylpyrimidin-2-amine;hydrochloride, exhibit several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Antiparasitic Effects : Notably, compounds in this class have shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, related compounds have demonstrated low effective concentrations (EC50) suggesting strong antiparasitic properties .

- Cytotoxicity : Evaluations in human liver cell lines (HepG2) indicate varying degrees of cytotoxicity, emphasizing the need for careful assessment of therapeutic indices .

Table 1: Summary of Biological Activities

Case Study: Efficacy Against T. brucei

In a study involving the evaluation of various pyrimidine derivatives, 5-tert-butylpyrimidin-2-amine;hydrochloride was noted for its promising activity against T. brucei. The compound was able to reduce parasitemia significantly in treated mice compared to controls, indicating its potential as a lead compound for further development in treating African sleeping sickness .

Structure-Activity Relationship (SAR)

The presence of the tert-butyl group is believed to enhance lipophilicity and potentially improve membrane permeability, which may contribute to the compound's biological activity. Variations in substituents on the pyrimidine ring can lead to significant changes in potency and selectivity against target organisms .

Q & A

Q. Q1. What are the optimal synthetic conditions for 5-tert-butylpyrimidin-2-amine hydrochloride, and how can purity be validated?

Answer:

- Synthesis : The reaction requires precise control of temperature (typically 60–80°C), pH (near-neutral conditions), and reaction time (12–24 hours) to prevent side reactions involving the tert-butyl group or pyrimidine ring. Amine protection/deprotection strategies are critical to avoid unwanted substitutions .

- Purity Validation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity (>95%). Mass spectrometry (MS) further validates molecular weight .

Q. Q2. How does the hydrochloride salt form influence the compound’s stability and solubility?

Answer:

- The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for biological assays. Stability studies under varying humidity and temperature (e.g., 25°C vs. 40°C) should be conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation pathways .

Advanced Mechanistic and Interaction Studies

Q. Q3. What experimental and computational methods resolve contradictions in reported binding affinities of 5-tert-butylpyrimidin-2-amine hydrochloride to kinase targets?

Answer:

- Experimental : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants under standardized buffer conditions (pH 7.4, 25°C).

- Computational : Molecular dynamics simulations (e.g., GROMACS) and docking studies (AutoDock Vina) reconcile discrepancies by modeling solvent effects and conformational flexibility .

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

Answer:

- Key Modifications :

- Replace the tert-butyl group with cyclopropyl or fluorinated analogs to modulate steric and electronic effects.

- Introduce substituents at the pyrimidine C4 position to enhance target selectivity.

- Validation : Compare IC₅₀ values across kinase panels and correlate with molecular docking results .

Analytical and Methodological Challenges

Q. Q5. How do researchers address conflicting NMR data for proton assignments in 5-tert-butylpyrimidin-2-amine hydrochloride?

Answer:

Q. Q6. What strategies mitigate batch-to-batch variability in biological activity assays?

Answer:

- Standardize synthesis protocols (e.g., strict inert atmosphere for amine reactions).

- Include internal controls (e.g., reference inhibitors) in each assay plate.

- Validate reproducibility via interlaboratory studies .

Biological and Pharmacological Applications

Q. Q7. What in vitro models are suitable for evaluating the compound’s potential as a kinase inhibitor?

Answer:

- Use kinase-enriched cell lines (e.g., HEK293 overexpressing target kinases) and measure phosphorylation inhibition via Western blot or ELISA.

- Pair with cytotoxicity assays (MTT or LDH) to differentiate target-specific effects .

Q. Q8. How can researchers optimize the compound’s pharmacokinetic (PK) properties for preclinical studies?

Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve metabolic stability.

- In Silico Tools : Predict PK parameters (e.g., half-life, volume of distribution) using ADMET software (e.g., Schrödinger’s QikProp) .

Safety and Regulatory Considerations

Q. Q9. What in vitro toxicity assays are recommended before advancing to animal studies?

Answer:

- Conduct hepatotoxicity screening (e.g., HepG2 cell viability assays) and hERG channel inhibition assays to assess cardiac risk.

- Follow OECD guidelines for acute toxicity (e.g., 3T3 NRU assay) .

Data Interpretation and Reporting

Q. Q10. How should researchers statistically analyze contradictory bioactivity data across multiple studies?

Answer:

- Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data.

- Use principal component analysis (PCA) to identify confounding variables (e.g., assay conditions, cell passage number) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.